Cefoselis hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23ClN8O6S2 |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
InChI Key |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[3] This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.[3] Cefoselis is noted for its stability against hydrolysis by many common β-lactamases and its ability to penetrate the bacterial cell wall rapidly.[1] This technical guide provides a detailed overview of the in vitro antibacterial spectrum of Cefoselis hydrochloride, supported by quantitative data, experimental methodologies, and a workflow visualization.
Antibacterial Spectrum of Activity
Cefoselis demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria.[2][4] Its performance is often compared to other fourth-generation cephalosporins like cefepime and cefpirome.[4][5]
Gram-Positive Bacteria
Cefoselis is highly active against methicillin-susceptible staphylococci and most streptococcal species.[4][5] However, its efficacy is significantly reduced against methicillin-resistant staphylococci (MRSA) and enterococci.[2]
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Staphylococcus aureus (MSSA) | N/A | N/A | N/A | N/A | 100%[1] |
| Staphylococcus aureus (MRSA) | N/A | N/A | N/A | N/A | 0% (Resistant)[1] |
| Methicillin-sensitive CNS¹ | N/A | N/A | N/A | N/A | High Activity[2][5] |
| Methicillin-resistant CNS¹ | N/A | N/A | N/A | N/A | Poor Activity[2][5] |
| Streptococcus pneumoniae (PSSP)² | N/A | N/A | N/A | N/A | Potent Activity[5] |
| Streptococcus pneumoniae (PISP)³ | N/A | N/A | N/A | N/A | Slightly Lower Activity[5] |
| Streptococcus pneumoniae (PRSP)⁴ | N/A | N/A | N/A | N/A | Poor Activity[2][5] |
| Beta-hemolytic Streptococcus | N/A | N/A | N/A | N/A | Higher than Cefepime |
| Viridans group Streptococcus | N/A | N/A | N/A | N/A | Higher than Cefepime |
| Enterococcus faecalis | N/A | N/A | N/A | N/A | Poor Activity[2] |
| Enterococcus faecium | N/A | N/A | N/A | N/A | No Activity[2][5] |
¹Coagulase-Negative Staphylococci ²Penicillin-Susceptible Streptococcus pneumoniae ³Penicillin-Intermediate Streptococcus pneumoniae ⁴Penicillin-Resistant Streptococcus pneumoniae N/A: Data not available in the provided search results.
Gram-Negative Bacteria
Cefoselis exhibits broad activity against Enterobacteriaceae, particularly strains that do not produce extended-spectrum β-lactamases (ESBLs).[5] Its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa is notable, though resistance can be species-dependent.[4]
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 100%[1] |
| Klebsiella pneumoniae (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 94.3%[1] |
| Proteus mirabilis (non-ESBL) | N/A | 0.008 - >256[6] | ≤0.125 (ECOFF)[6] | N/A | 97.0%[1] |
| ESBL-producing E. coli, K. pneumoniae, P. mirabilis | N/A | N/A | N/A | N/A | < 10%[1] |
| Enterobacter cloacae | N/A | 0.008 - >256[6] | ≤0.25 (ECOFF)[6] | N/A | 56.7 - 83.3%[1] |
| Pseudomonas aeruginosa | N/A | 0.25 - >256[6] | ≤32 (ECOFF)[6] | N/A | 73.3%[1] |
| Acinetobacter baumannii | N/A | N/A | N/A | N/A | 18.7%[1] |
| Haemophilus influenzae | N/A | N/A | N/A | N/A | Potent Activity[2][5] |
| Moraxella catarrhalis | N/A | N/A | N/A | N/A | Potent Activity[2][5] |
| Stenotrophomonas maltophilia | N/A | N/A | N/A | N/A | Resistant[4] |
ECOFF: Epidemiological Cut-Off Value, which helps differentiate wild-type (WT) from non-WT pathogens.[6] N/A: Data not available in the provided search results.
Experimental Protocols
The quantitative data summarized above are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.
Method: Broth Microdilution
The minimum inhibitory concentrations (MICs) for Cefoselis are determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]
Protocol Outline:
-
Isolate Preparation: Clinical bacterial isolates are cultured to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Antimicrobial Agent Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.
-
Inoculation: Standardized bacterial suspensions are inoculated into microtiter plate wells containing the various concentrations of Cefoselis.
-
Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 18-24 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the bacterium.[8]
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the in vitro antibacterial spectrum of this compound.
References
- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 4. The Comparative In Vitro Activity of FK-037 (Cefoselis), a New Broad-Spectrum Cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of cefoselis compared to β-lactams and other antibacterial agents aganst gram-positive and gram-negative clinical isolates | Semantic Scholar [semanticscholar.org]
- 6. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 8. idexx.dk [idexx.dk]
In Vitro Activity of Cefoselis Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of Cefoselis, a fourth-generation cephalosporin, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed studies and is intended to inform research and development efforts in the field of infectious diseases.
Executive Summary
Cefoselis demonstrates potent in vitro activity against many Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species.[1][2] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is limited.[1][2] The primary mechanism of action for Cefoselis, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This guide summarizes the available quantitative susceptibility data, details the experimental methodologies used to generate this data, and provides visual representations of the experimental workflow and the antibiotic's mechanism of action.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefoselis against various Gram-positive bacteria, as determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]
Table 1: In Vitro Activity of Cefoselis against Staphylococcus aureus
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Methicillin-Susceptible S. aureus (MSSA) | 127 | 1 | 2 | 100 |
| Methicillin-Resistant S. aureus (MRSA) | 125 | >32 | >32 | 0 |
Data sourced from a study on clinical isolates in China.
Table 2: In Vitro Activity of Cefoselis against Streptococcus Species
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | 30 | ≤0.06 | 0.12 | 100 |
| Penicillin-Intermediate S. pneumoniae (PISP) | 15 | 0.5 | 1 | 93.3 |
| Penicillin-Resistant S. pneumoniae (PRSP) | 15 | 2 | 4 | 60.0 |
| Beta-hemolytic Streptococcus | 40 | ≤0.06 | 0.12 | 100 |
| Viridans group Streptococcus | 35 | 0.12 | 0.5 | 97.1 |
Data sourced from a study on clinical isolates in China.
Table 3: In Vitro Activity of Cefoselis against Enterococcus Species
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Enterococcus faecalis | Not Specified | >32 | >32 | Not Specified |
| Enterococcus faecium | Not Specified | >32 | >32 | Not Specified |
General findings indicate poor activity against Enterococcus species.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Blood Agar for Streptococci, Mueller-Hinton Agar for Staphylococci) for 18-24 hours at 35°C.
-
Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Preparation of Microdilution Plates:
-
Cefoselis is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C in ambient air for 16-20 hours (20-24 hours for Streptococcus pneumoniae in an atmosphere of 5% CO₂).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of Cefoselis that completely inhibits visible bacterial growth.
-
The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the CLSI.
5. Quality Control:
-
Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Testing.
Mechanism of Action of Cefoselis
Caption: Cefoselis Mechanism of Action.
References
Cefoselis Hydrochloride: A Technical Guide for Respiratory Tract Infection Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, with a specific focus on its application in respiratory tract infection research. This document synthesizes available data on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical efficacy. Detailed experimental protocols and visual workflows are provided to support further research and development.
Introduction
Cefoselis is an injectable, broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, it is designed for parenteral administration to treat moderate to severe bacterial infections. Its structure confers stability against many β-lactamases, enzymes that are a common source of bacterial resistance to cephalosporins.[2] Cefoselis has demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for empirical therapy in complex infections, including those of the respiratory tract.[2][3]
Mechanism of Action
Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The core mechanism involves the following steps:
-
Target Binding: Cefoselis binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By inactivating PBPs, Cefoselis prevents this crucial cross-linkage.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall that cannot withstand the internal osmotic pressure of the bacterium.
-
Cell Lysis: The compromised cell wall ultimately ruptures, leading to cell lysis and bacterial death.
In Vitro Activity
Cefoselis has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. A systematic study in China evaluated its efficacy against common bacterial isolates.[5] Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Cefoselis
| Bacterial Species | Phenotype / Group | Number of Isolates | Susceptibility Rate (%) |
|---|---|---|---|
| Escherichia coli | Non-ESBL-producing | 100 | 100% |
| ESBL-producing | 100 | < 10% | |
| Klebsiella pneumoniae | Non-ESBL-producing | 88 | 94.3% |
| ESBL-producing | 100 | < 10% | |
| Proteus mirabilis | Non-ESBL-producing | 33 | 97.0% |
| ESBL-producing | 30 | < 10% | |
| Pseudomonas aeruginosa | - | 206 | 73.3% |
| Acinetobacter baumannii | - | 139 | 18.7% |
| Other Enterobacteriaceae | - | Varies | 56.7% - 83.3% |
Data sourced from a study of clinical isolates in China.[2][5]
Table 2: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis
| Bacterial Species | Phenotype / Group | Number of Isolates | Susceptibility Rate (%) |
|---|---|---|---|
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 100 | 100% |
| Methicillin-resistant (MRSA) | 100 | 0% | |
| Streptococcus pneumoniae | Penicillin-susceptible (PSSP) | 15 | > 90% |
| Penicillin-resistant (PRSP) | 15 | 60.0% | |
| Beta-hemolytic Streptococcus | - | 42 | > 90% |
| Viridans group Streptococcus | - | 40 | > 90% |
Data sourced from a study of clinical isolates in China.[5]
Pharmacokinetics and Pharmacodynamics (PK/PD)
The primary route of elimination for Cefoselis is renal.[3] A population pharmacokinetic study in pediatric patients with haematological malignancies determined that a two-compartment model with zero-order input and first-order elimination best described the PK of intravenously administered Cefoselis.[3][6] In this population, body weight was the only significant covariate affecting its pharmacokinetics.[3][6]
The key pharmacodynamic index for cephalosporins is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT>MIC). For Cefoselis, the PD target is defined as unbound plasma concentrations remaining above the MIC throughout the entire dosing interval (100% fT>MIC).[3][6]
Table 3: Probability of Target Attainment (PTA) for Cefoselis Based on MIC
| Patient Dose (q12h) | MIC (mg/L) | Probability of Target Attainment (%) |
|---|---|---|
| 40 mg/kg | 0.25 | > 96.7% |
| 80 mg/kg | 32 (P. aeruginosa) | < 30.5% |
Data from Monte Carlo simulations in a pediatric population with a target of 100% fT>MIC.[3][6]
Clinical Efficacy in Respiratory Tract Infections
A multicenter, double-blind, randomized clinical trial compared the efficacy and safety of Cefoselis with Cefepime for treating acute bacterial infections, including a significant cohort of patients with respiratory tract infections.[1] Patients received 1.0 g for moderate infections or 2.0 g for severe infections every 12 hours for 7 to 14 days.[1]
Table 4: Clinical and Bacteriological Outcomes in Patients with Respiratory Tract Infections
| Outcome | Cefoselis (n=60) | Cefepime (n=62) | Statistical Significance |
|---|---|---|---|
| Clinical Cure Rate | 25.0% (21/60) | 30.65% (19/62) | p > 0.05 |
| Clinical Effective Rate ¹ | 86.67% (52/60) | 82.26% (51/62) | p > 0.05 |
| Overall Bacterial Eradication ² | 90.32% | 93.85% | p > 0.05 |
¹Clinical Effective Rate includes both "cured" and "improved" outcomes. ²Bacterial eradication rates are for the total per-protocol population (respiratory and urinary tract infections combined). Data sourced from Liu Y. B., et al., 2014.[1]
The study concluded that there were no statistically significant differences in clinical efficacy or bacterial eradication rates between the Cefoselis and Cefepime treatment groups for respiratory tract infections.[1]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]
Methodology:
-
Antimicrobial Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of diluted Cefoselis) with 100 µL of the final bacterial inoculum. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells. The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.
Clinical Trial Protocol Summary
This section summarizes the protocol from the key comparative clinical trial of Cefoselis for acute bacterial infections.[1]
-
Study Design: Multicenter, double-blind, randomized controlled trial.
-
Patient Population: Hospitalized patients with a diagnosis of moderate to severe acute bacterial respiratory tract infection (e.g., bacterial pneumonia, bronchiectasis with infection) or urinary tract infection.
-
Intervention Group: Cefoselis sulfate administered intravenously.
-
Moderate Infection: 1.0 g every 12 hours.
-
Severe Infection: 2.0 g every 12 hours.
-
-
Control Group: Cefepime hydrochloride administered intravenously with the same dosing regimen.
-
Treatment Duration: 7 to 14 days.
-
Primary Outcomes:
-
Clinical Efficacy: Assessed at the end of treatment and categorized as "cured," "improved," "failed," or "not evaluable."
-
Bacteriological Response: Assessed by the eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen(s).
-
-
Safety Assessment: Monitoring of adverse events and changes in laboratory parameters throughout the study.
Conclusion
This compound is a potent fourth-generation cephalosporin with demonstrated in vitro activity against key respiratory pathogens, particularly non-ESBL-producing Enterobacteriaceae and susceptible strains of S. aureus and Streptococcus.[2][5] Clinical trial data for respiratory tract infections show its efficacy to be comparable to that of Cefepime, another fourth-generation cephalosporin.[1] The established pharmacokinetic/pharmacodynamic target of 100% fT>MIC provides a clear goal for dosing optimization in specific patient populations.[3] This guide provides the foundational data and protocols necessary for researchers and drug developers to further investigate the role of Cefoselis in the management of respiratory tract infections. Future research should focus on generating more extensive PK/PD data in diverse adult populations and evaluating its efficacy against infections caused by more resistant pathogens.
References
- 1. europeanreview.org [europeanreview.org]
- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 6. Population pharmacokinetics and dosing optimization of cefoselis in paediatric patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Cefoselis Hydrochloride and the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. A critical aspect of its pharmacological profile, particularly concerning its potential for central nervous system (CNS) side effects, is its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available scientific evidence regarding the penetration of this compound into the CNS. While direct quantitative data from seminal studies is limited in publicly accessible literature, this document synthesizes the key findings, outlines relevant experimental methodologies, and provides context through comparative data for other cephalosporins.
I. Evidence of Cefoselis Penetration of the Blood-Brain Barrier
The primary evidence for Cefoselis crossing the BBB comes from a key in vivo study in rats. This research demonstrated that this compound does indeed penetrate the BBB and enters the brain's extracellular fluid.
Key Findings from In Vivo Studies:
-
Dose-Dependent Penetration: The concentration of Cefoselis in the brain extracellular fluid was found to be proportional to its concentration in the blood, indicating a dose-dependent penetration mechanism.
-
Slower Elimination from the Brain: The study observed that the elimination of Cefoselis from the brain extracellular fluid was slightly slower than its elimination from the bloodstream.
-
Impact of Renal Dysfunction: In rats with induced renal dysfunction, the elimination half-life of Cefoselis was significantly prolonged in both the blood and the brain. This suggests that impaired renal function can lead to accumulation of the drug in the CNS.
-
Comparative Analysis: In the same study, the comparator cephalosporin, cefazolin, was not detected in the brain extracellular fluid, highlighting a key difference in the BBB penetration profiles of these two antibiotics.
It is important to note that the specific quantitative data from this pivotal study, such as the brain-to-plasma concentration ratios (e.g., AUCbrain/AUCplasma), are not detailed in the available abstracts.
II. Quantitative Data on Cephalosporin Blood-Brain Barrier Penetration
To provide a quantitative context for Cefoselis, the following table summarizes available data on the BBB penetration of other cephalosporins. This data is derived from various studies and methodologies, including cerebrospinal fluid (CSF) analysis and brain tissue homogenate analysis.
| Cephalosporin | Animal Model/Patient Population | Method of Measurement | Brain/CSF to Plasma Ratio (AUC Ratio or %) | Reference(s) |
| Cefazolin | Critically Ill Patients | CSF Analysis | 6.7% (Median CSF to serum AUC ratio) | [1] |
| Cefazolin | Patients with External Ventriculostomies | CSF Analysis | 4.3% (Median CSF:plasma ratio with continuous infusion) | [1] |
| Cefotaxime | Humans | CSF Analysis | 10-20% (CSF-to-plasma AUC ratios) | |
| Ceftriaxone | Humans | CSF Analysis | Lower than Cefotaxime (due to high protein binding) | [2][3] |
| Ceftazidime | Patients with External Ventriculostomies | CSF Analysis | Suboptimal for pathogens with higher MICs | [3] |
Note: The methods of measurement and patient populations can significantly influence the reported penetration ratios. Data should be interpreted with these variables in mind.
III. Experimental Protocols: In Vivo Microdialysis for BBB Penetration Studies
The key study on Cefoselis utilized in vivo brain microdialysis in rats. This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of a specific brain region. Below is a detailed, generalized protocol for such an experiment.
Animal Model and Surgical Preparation
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.[4]
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).[4]
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., striatum or hippocampus) using precise coordinates.[4] The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours) before the microdialysis experiment.
Microdialysis Probe and Perfusion
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[5]
-
Perfusion Fluid: The probe is perfused with a sterile, isotonic solution, typically artificial cerebrospinal fluid (aCSF), at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[5]
-
Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to ensure a stable baseline before drug administration.[6]
Drug Administration and Sample Collection
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously (e.g., via a tail vein catheter) at the desired dose.
-
Dialysate Collection: Dialysate samples are collected from the outlet tubing of the microdialysis probe at regular intervals (e.g., every 15-30 minutes) into small collection vials.[6]
-
Blood Sampling: Concurrent blood samples are collected at the same time points from a separate catheter (e.g., in the jugular vein) to determine the plasma concentration of the drug.
Analytical Method
-
Sample Analysis: The concentrations of Cefoselis in the brain dialysate and plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The area under the concentration-time curve (AUC) is calculated for both brain extracellular fluid and plasma to determine the brain-to-plasma concentration ratio (AUCbrain/AUCplasma), which serves as a quantitative measure of BBB penetration.
IV. Visualizations
Signaling Pathways and Experimental Workflows
V. Conclusion and Future Directions
The available evidence strongly indicates that this compound can cross the blood-brain barrier, a characteristic that distinguishes it from some other cephalosporins. This penetration is dose-dependent and is exacerbated by renal impairment. The ability of Cefoselis to enter the CNS is likely linked to its potential to cause neurotoxic side effects, such as seizures.
For drug development professionals and researchers, the key takeaway is the need for careful consideration of Cefoselis's CNS penetration, especially in patients with compromised renal function. Future research should focus on obtaining precise quantitative data on the extent of Cefoselis BBB penetration in various preclinical models and, if possible, in human subjects. Such data would be invaluable for refining dosing regimens and mitigating the risk of CNS-related adverse events. Further investigation into the specific transport mechanisms that may facilitate its entry into the brain would also be highly beneficial for the development of safer and more effective therapeutic strategies.
References
- 1. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential Side Effects of Cefoselis Hydrochloride in Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] While effective, understanding its potential side effects in preclinical research models is crucial for predicting and mitigating adverse events in clinical development. This technical guide provides an in-depth overview of the potential side effects of this compound observed in research models, drawing on available data for Cefoselis and related fourth-generation cephalosporins to offer a comprehensive perspective.
Core Toxicological Profile
Preclinical safety data specific to this compound is limited in publicly accessible literature. However, studies on Cefoselis and other fourth-generation cephalosporins, such as cefepime and cefpirome, highlight key areas of potential toxicity. The primary documented side effect of Cefoselis in animal models is neurotoxicity. Broader toxicological assessments of related compounds suggest the potential for renal and hematological effects at higher doses.
Neurotoxicity
The most significant preclinical finding for this compound is its potential to induce seizures. This has been attributed to its ability to penetrate the blood-brain barrier.
Experimental Protocol: Neurotoxicity Assessment in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Intravenous (i.v.) injection of Cefoselis at doses of 10, 50, and 400 mg/kg.
-
Methodology: Brain microdialysis was used to measure the extracellular concentrations of Cefoselis, glutamate, and GABA in the hippocampus. Electroencephalogram (EEG) was recorded to monitor seizure activity.
-
Key Findings:
-
Cefoselis dose-dependently crossed the blood-brain barrier.
-
Local administration of Cefoselis into the hippocampus led to a significant increase in extracellular glutamate, a neurotransmitter implicated in seizures.
-
Systemic administration in rats with renal failure, which prolongs the drug's half-life, induced marked seizures.
-
The study suggested that the seizures might be due to the blockade of GABA receptors rather than the stimulation of glutamate release.
-
dot
Caption: Proposed mechanism of Cefoselis-induced neurotoxicity.
Renal and Hematological Effects (Comparative Data from Cefpirome)
Chronic toxicity studies of the fourth-generation cephalosporin cefpirome in monkeys provide insights into potential renal and hematological side effects that could be relevant for Cefoselis.
Experimental Protocol: Chronic Intravenous Toxicity of Cefpirome in Monkeys
-
Animal Model: Rhesus and Cynomolgus monkeys.
-
Drug Administration: Intravenous (i.v.) administration for 90 days or 6 months at various dosages.
-
Methodology: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. Histopathological examination of organs at the end of the study.
-
Key Findings:
-
High doses (400 and 500 mg/kg) led to signs of renal tubular changes, including enzymuria and microglobulinuria.
-
Severe kidney damage was observed in a few animals at the highest doses (500 and 800 mg/kg) within the first week.
-
A dose-dependent increase in kidney weight was noted.
-
Slight, reversible anemia was observed in female monkeys at 400 mg/kg.
-
Quantitative Data Summary
Due to the limited availability of public data on this compound, the following tables include findings from studies on Cefoselis and the related fourth-generation cephalosporin, cefpirome, for a comparative overview.
Table 1: Neurotoxicity of this compound in Rats
| Parameter | Dosage | Observation |
| Blood-Brain Barrier Penetration | 10, 50, 400 mg/kg i.v. | Dose-dependent increase in brain extracellular fluid concentration. |
| Effect on Neurotransmitters | Local hippocampal administration | Striking elevation of extracellular glutamate. |
| Seizure Induction | Systemic administration in renal failure model | Marked seizure activity observed on EEG. |
Table 2: Potential Renal and Hematological Side Effects (Data from Cefpirome in Monkeys)
| Organ System | Dosage | Observation |
| Renal | 160 and 200 mg/kg/day i.v. | Slight beta 2-microglobulinuria and/or enzymuria. |
| 400 and 500 mg/kg/day i.v. | Increasing signs of discrete renal tubular changes; increased kidney weight. | |
| 500 and 800 mg/kg i.v. | Severe kidney damage in some animals. | |
| Hematological | 400 mg/kg/day i.v. | Slight, reversible anemia in females. |
Genotoxicity and Carcinogenicity (Comparative Data from Cefepime)
No animal carcinogenicity studies have been conducted for the fourth-generation cephalosporin cefepime.[2] However, in vitro genotoxicity assays showed mixed results.
-
Chromosomal Aberration Studies: Cefepime was positive for clastogenicity (the ability to cause breaks in chromosomes) in primary human lymphocytes but negative in Chinese hamster ovary cells.[2]
-
Other In Vitro Assays: Cefepime was negative for genotoxic effects in bacterial and mammalian cell mutation assays, a DNA repair assay in primary rat hepatocytes, and a sister chromatid exchange assay in human lymphocytes.[2]
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a general workflow for the preclinical safety assessment of a new chemical entity like this compound, based on regulatory guidelines.
dot
Caption: General experimental workflow for preclinical toxicology studies.
Conclusion
The available preclinical data on this compound primarily points to a risk of neurotoxicity, specifically seizures, which is likely mediated through its penetration of the blood-brain barrier and interaction with GABAergic and glutamatergic systems. While comprehensive public toxicology data for Cefoselis is scarce, studies on other fourth-generation cephalosporins suggest that at high doses, there may also be a potential for renal and hematological side effects. The mixed results from in vitro genotoxicity studies of cefepime indicate that this is an area requiring careful evaluation for new compounds in this class. Researchers and drug development professionals should consider these potential side effects when designing and interpreting preclinical studies of this compound and related compounds. Further investigation into the dose-response relationship and the specific mechanisms of these potential toxicities is warranted.
References
Cefoselis Hydrochloride: A Technical Overview of a Fourth-Generation Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic. The document details its chemical identifiers, mechanism of action, and general experimental methodologies, presenting quantitative data in a structured format for ease of reference.
Core Chemical and Physical Properties
Cefoselis is a potent, broad-spectrum, beta-lactam antibiotic.[1][2] The hydrochloride salt form is frequently utilized in research and pharmaceutical formulations.
Chemical Identifiers
The following table summarizes the key chemical identifiers for Cefoselis and its hydrochloride and sulfate salts.
| Identifier | Cefoselis | This compound | Cefoselis Sulfate |
| CAS Number | 122841-10-5[1][3][4][5] | 911212-25-4[6][7] | 122841-12-7[5] |
| Molecular Formula | C₁₉H₂₂N₈O₆S₂[3][4][5] | C₁₉H₂₃ClN₈O₆S₂[6] | C₁₉H₂₂N₈O₆S₂·H₂SO₄[5] |
| Molecular Weight | 522.56 g/mol [5][8] | 559.02 g/mol [6][9] | 620.64 g/mol [5] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride[6] | Not explicitly found |
| Canonical SMILES | CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-][4] | Cl.CO/N=C(/C1=CSC(N)=N1)\C(=O)N[C@H]1[C@H]2SCC(CN3C=CC(=N)N3CCO)=C(C(O)=O)N2C1=O[6] | Not explicitly found |
| InChI Key | BHXLLRXDAYEMPP-SBGRAJFYSA-N[3][4] | NRCXQSKOHNLPOW-ZQCAECPKSA-N[6] | Not explicitly found |
Mechanism of Action
As a beta-lactam antibiotic, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This action is primarily achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][4] Cefoselis is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]
Experimental Protocols
Detailed experimental protocols for this compound are typically proprietary or found within specific published research. However, this section outlines the general methodologies for key experiments cited in the literature.
In Vitro Antibacterial Activity Assessment
The in vitro activity of Cefoselis is commonly determined through antimicrobial susceptibility testing (AST). The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
General Methodology:
-
Bacterial Strain Preparation: Pure cultures of clinical isolates are grown on appropriate agar media and then suspended in a broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: The standardized bacterial suspension is inoculated into each dilution of the antibiotic.
-
Incubation: The inoculated samples are incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is read as the lowest concentration of Cefoselis that shows no visible turbidity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 3. Cefoselis - Wikipedia [en.wikipedia.org]
- 4. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cefoselis [drugfuture.com]
- 6. allgenbio.com [allgenbio.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. GSRS [precision.fda.gov]
- 9. This compound 911212-25-4 | MCE [medchemexpress.cn]
Cefoselis Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Cefoselis hydrochloride. The information is curated to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this fourth-generation cephalosporin antibiotic. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key experimental workflows.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, qualitative information and data for the closely related Cefoselis sulfate salt provide valuable insights.
Table 1: Solubility of this compound and Cefoselis Sulfate
| Compound | Solvent | Solubility | Temperature | Remarks |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | Qualitative data. |
| Cefoselis sulfate | Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL[2] | Not Specified | Gentle warming may be required. |
| Cefoselis sulfate | Water | ≥2.3 mg/mL[2] | Not Specified | The sulfate salt generally exhibits enhanced water solubility. |
| Cefoselis sulfate | Ethanol | Insoluble[2] | Not Specified | --- |
| Cefoselis sulfate | In vivo dissolution medium 1 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| Cefoselis sulfate | In vivo dissolution medium 2 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| Cefoselis sulfate | In vivo dissolution medium 3 | ≥ 2.5 mg/mL | Not Specified | 10% DMSO, 90% Corn Oil. |
Stability Data
The stability of a drug substance is a crucial factor affecting its safety, efficacy, and shelf-life. Stability studies for Cefoselis have been primarily conducted on its sulfate salt. These studies provide a strong indication of the compound's behavior under various stress conditions.
pH-Dependent Stability
The degradation of Cefoselis sulfate in aqueous solutions is significantly influenced by pH. Studies have shown that it is most stable in a pH range of 4 to 6.5 and least stable at a pH above 11.24.[3] The degradation in aqueous solutions generally follows pseudo-first-order kinetics.[3][4]
Stability in Intravenous Solutions
The stability of Cefoselis sulfate has been evaluated in various intravenous (IV) solutions, which is critical for its clinical administration.
Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Various Intravenous Solutions
| Intravenous Solution | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 5% Glucose | Room Temperature (20°C) | 24 hours | > 99.5% | [3] |
| 10% Glucose | Room Temperature (20°C) | 24 hours | > 99.5% | [3] |
| 20% Mannitol | Room Temperature (20°C) | 2 hours | 91.6% | [3] |
| Various IV Solutions | 5°C | 24 hours | Stable | [3] |
| Various IV Solutions | -20°C | 30 days | Stable | [3] |
Note: "Stable" is generally defined as retaining at least 90% of the initial concentration.
Solid-State Stability
The solid-state stability of Cefoselis sulfate has been investigated under conditions of elevated temperature and relative humidity (RH). The degradation in the solid state was found to be an autocatalytic reaction of the first order with respect to the substrate concentration at increased RH, while in dry air, it followed a first-order reaction.[4][5]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for solubility assessment.
Protocol:
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Determine the solubility at each pH by calculating the mean concentration from replicate experiments.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.
Typical HPLC Parameters for Cephalosporin Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., around 254-270 nm).
-
Temperature: Column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducibility.
Forced Degradation Studies Protocol: To assess the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photodegradation: Expose the drug solution to UV light.
-
Analysis: Analyze the stressed samples at different time points using the developed HPLC method to track the formation of degradation products and the decrease in the parent drug concentration.
Caption: General Workflow for Forced Degradation Stability Testing.
Degradation Pathway
The primary degradation pathway for many cephalosporins, including likely for Cefoselis, involves the hydrolysis of the β-lactam ring. This is a critical step as the integrity of the β-lactam ring is essential for the antibacterial activity of the drug. The degradation can be catalyzed by acid, base, or enzymes.
Caption: Simplified Degradation Pathway of Cephalosporins via β-Lactam Ring Hydrolysis.
This technical guide provides a summary of the currently available data on the solubility and stability of this compound. For definitive quantitative data and detailed protocols specific to this compound, further experimental investigation is recommended. The information provided herein, particularly from the closely related sulfate salt, serves as a valuable starting point for formulation development and stability assessment.
References
- 1. Cefoselis (hydrochloride) | 911212-25-4 [amp.chemicalbook.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of cefoselis sulfate in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Supply and Application of Cefoselis Hydrochloride for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, for research and development purposes. It details reputable suppliers, key technical data, and established experimental protocols to facilitate its effective evaluation in a laboratory setting. The guide also illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.
Sourcing this compound: A Comparative Supplier Overview
For researchers embarking on studies involving Cefoselis, sourcing high-purity compounds is paramount. Cefoselis is available for research purposes primarily as two salt forms: hydrochloride and sulfate. The choice between these salts may depend on specific experimental requirements, such as desired solubility and stability characteristics. Below is a comparative summary of suppliers offering this compound and its sulfate counterpart. All listed products are intended for research use only (RUO) and not for human or veterinary use.
| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Quantities |
| MedChemExpress | This compound, Cefoselis sulfate | 122841-10-5 (HCl), 122841-12-7 (Sulfate) | >98% (Sulfate: 99.36%) | 5 mg, 10 mg, 50 mg, 100 mg (and larger by quote) |
| Cayman Chemical | Cefoselis (sulfate) | 122841-12-7 | ≥98% | 5 mg, 10 mg, 25 mg, 50 mg |
| ApexBio Technology | Cefoselis Sulfate | 122841-12-7 | 98.29% - 98.70% (batch specific) | Not specified, inquire for quote |
| BOC Sciences | This compound | 911212-25-4 | >98% | Inquire for quote |
| AllgenBio | This compound | 911212-25-4 | ≥98% | 2 mg, 10 mg |
| RayBiotech | Cefoselis Sulfate | 122841-12-7 | 98.7% | 50 mg |
| ChemicalBook | Cefoselis (hydrochloride) | 911212-25-4 | 98+% | 100 mg |
The Science of Cefoselis: Mechanism of Action
Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan biosynthesis, specifically the transpeptidation that cross-links the peptide chains, thereby giving the cell wall its strength.[2] By binding to and inactivating these enzymes, Cefoselis disrupts this process, leading to a weakened cell wall and subsequent cell lysis.[1]
The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of Cefoselis.
Caption: Inhibition of Peptidoglycan Synthesis by Cefoselis.
Experimental Protocols for In Vitro Evaluation
To assess the antibacterial efficacy of this compound in a research setting, standardized in vitro assays are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., reference strains from ATCC)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
Procedure:
-
Preparation of Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Cefoselis stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of Cefoselis.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Cefoselis at which there is no visible growth (turbidity) in the well.
Caption: Workflow for MIC Determination via Broth Microdilution.
Time-Kill Kinetic Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial strain to the early to mid-logarithmic phase in broth. Adjust the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Experimental Setup: Prepare culture tubes or flasks containing the broth with Cefoselis at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto agar plates.
-
Incubation and Enumeration: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefoselis concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% killing) compared to the initial inoculum.
Caption: Workflow for a Time-Kill Kinetic Assay.
Conclusion
This guide provides a foundational resource for researchers working with this compound. By offering a comparative overview of suppliers, detailing its mechanism of action, and providing standardized experimental protocols, it aims to streamline the process of incorporating this potent fourth-generation cephalosporin into preclinical research programs. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of novel antibacterial therapies.
References
Methodological & Application
Cefoselis Hydrochloride: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] This interference with the final stages of peptidoglycan synthesis leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[1][3] Cefoselis has demonstrated stability against many β-lactamases, the enzymes responsible for resistance to many other cephalosporins.[3]
These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound, offering guidance for researchers and drug development professionals. The methodologies described are based on established standards for cephalosporin testing from the Clinical and Laboratory Standards Institute (CLSI).
Disclaimer: As of the date of this document, specific clinical breakpoints and quality control (QC) ranges for this compound have not been officially published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information provided herein is based on general protocols for fourth-generation cephalosporins and published research data. End-users must validate these protocols and establish their own interpretive criteria and QC ranges in accordance with appropriate regulatory guidelines.
Data Presentation: In Vitro Activity of Cefoselis
The following tables summarize the minimum inhibitory concentration (MIC) data for Cefoselis against a variety of common bacterial pathogens, as determined by the broth microdilution method following CLSI guidelines.[4][5]
Table 1: In Vitro Activity of Cefoselis Against Enterobacteriaceae Isolates [5]
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli (ESBL-producing) | >64 | >64 | <10 |
| Escherichia coli (non-ESBL-producing) | 0.25 | 1 | 100 |
| Klebsiella pneumoniae (ESBL-producing) | >64 | >64 | <10 |
| Klebsiella pneumoniae (non-ESBL-producing) | 0.5 | 2 | 94.3 |
| Proteus mirabilis (ESBL-producing) | >64 | >64 | <10 |
| Proteus mirabilis (non-ESBL-producing) | 0.12 | 0.5 | 97.0 |
| Enterobacter cloacae | 2 | 32 | 56.7 |
| Serratia marcescens | 2 | 16 | 66.7 |
| Citrobacter freundii | 2 | >64 | 83.3 |
Table 2: In Vitro Activity of Cefoselis Against Other Gram-Negative and Gram-Positive Isolates [5]
| Organism (n) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Pseudomonas aeruginosa | 4 | 32 | 73.3 |
| Acinetobacter baumannii | 32 | >64 | 18.7 |
| Staphylococcus aureus (MSSA) | 1 | 2 | 100 |
| Staphylococcus aureus (MRSA) | >64 | >64 | 0 |
Experimental Protocols
Broth Microdilution Susceptibility Testing Protocol
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
a. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)
b. Preparation of Cefoselis Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer). The stability of Cefoselis in solution should be considered; it is generally stable in glucose solutions at room temperature for up to 24 hours.[6]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare serial two-fold dilutions of the Cefoselis stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Procedure:
-
Dispense 50 µL of the appropriate Cefoselis dilution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.
-
Read the plates against a dark, non-reflecting background.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Compare the MIC values to established breakpoints to determine if the organism is susceptible, intermediate, or resistant. As official breakpoints for Cefoselis are not yet established, results should be reported as MIC values.
f. Quality Control:
-
Perform QC testing with standard ATCC strains under the same conditions as the test isolates.
-
The resulting MICs for the QC strains should fall within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are available.
Disk Diffusion Susceptibility Testing Protocol
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
a. Materials:
-
This compound disks (potency to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)
b. Inoculum Preparation:
-
Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Section 1c).
c. Procedure:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the Cefoselis disk to the surface of the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
-
Interpret the results based on established zone diameter breakpoints. As with MICs, official breakpoints for Cefoselis are not yet available, and results should be reported as zone diameters.
e. Quality Control:
-
Test QC strains with each batch of susceptibility tests.
-
The zone diameters for the QC strains should be within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are published.
Visualizations
Cefoselis Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Cefoselis inhibits the transpeptidation step of peptidoglycan synthesis.
Experimental Workflow for Broth Microdilution AST
Caption: Workflow for determining Cefoselis MIC by broth microdilution.
Logical Relationship for AST Interpretation
Caption: Logical flow for interpreting antimicrobial susceptibility test results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Disk diffusion testing, quality control guidelines, and antimicrobial spectrum of HR810, a fourth-generation cephalosporin, in clinical microbiology laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefoselis Hydrochloride Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the in vitro susceptibility of bacterial isolates to Cefoselis is crucial for clinical diagnostics and drug development. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3][4] These application notes provide a detailed protocol for performing the broth microdilution assay to determine the susceptibility of bacteria to this compound.
Principle of the Method
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5] Each well is then inoculated with a standardized suspension of the test bacterium.[5][6] After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.[3][7] This method allows for a quantitative measure of the antibiotic's potency against a specific bacterial strain.
Materials and Reagents
-
This compound analytical standard
-
Sterile 96-well microtiter plates with conical or round-bottom wells[5][6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[6]
-
Sterile deionized water
-
Sterile saline (0.85%)
-
Bacterial culture in the logarithmic growth phase
-
McFarland 0.5 turbidity standard
-
Sterile multichannel pipettes and tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2°C)[6]
-
Plate reader (optional, for automated reading)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[8]
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Reconstitute the antibiotic in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range to be tested.
-
Ensure the stock solution is completely dissolved. Filter-sterilize if necessary.
Preparation of Microtiter Plates
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the this compound stock solution to the first column of wells (e.g., column 1), resulting in a 1:2 dilution.[5]
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down several times.[5]
-
Continue this serial dilution process across the plate to the desired final concentration (e.g., column 10).
-
Discard 100 µL from the last dilution column (e.g., column 10) to ensure all wells have a final volume of 100 µL.[5]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[5]
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]
Inoculation and Incubation
-
Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Do not inoculate the sterility control wells (column 12).
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
Reading and Interpreting Results
-
After incubation, visually inspect the plates for bacterial growth. A pellet at the bottom of the well indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[3][7]
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[5]
-
The determined MIC value is then compared to established clinical breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[2][9]
Data Presentation
Quantitative data from broth microdilution experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Example MIC Data for this compound against Various Bacterial Isolates
| Bacterial Isolate ID | Organism | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| BSI-001 | Escherichia coli | 2 | S |
| UTI-002 | Klebsiella pneumoniae | 8 | I |
| WND-003 | Pseudomonas aeruginosa | 32 | R |
| CRS-004 | Staphylococcus aureus | 1 | S |
Note: Interpretive criteria (S/I/R) are hypothetical and should be based on established guidelines from bodies like CLSI or EUCAST.
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results. This is achieved by testing standard reference strains with known MIC ranges.
Table 2: Illustrative Quality Control MIC Ranges for a Cephalosporin
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | BAL9141 | 0.25 - 1 |
| Enterococcus faecalis ATCC 29212 | BAL9141 | 0.06 - 0.5 |
| Escherichia coli ATCC 25922 | BAL9141 | 0.03 - 0.12 |
| Pseudomonas aeruginosa ATCC 27853 | BAL9141 | 1 - 4 |
| Haemophilus influenzae ATCC 49766 | BAL9141 | 0.015 - 0.06 |
Source: Adapted from a multicenter study on BAL9141.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution workflow for this compound susceptibility testing.
Interpretation Logic
This diagram outlines the logical flow for interpreting the Minimum Inhibitory Concentration (MIC) results.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. youtube.com [youtube.com]
- 4. idexx.dk [idexx.dk]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. goldbio.com [goldbio.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. idexx.com [idexx.com]
- 10. Quality Control Guidelines for BAL9141 (Ro 63-9141), an Investigational Cephalosporin, When Reference MIC and Standardized Disk Diffusion Susceptibility Test Methods Are Used - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefoselis Hydrochloride Disc Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, standardized interpretive criteria (zone diameter breakpoints) and quality control ranges for Cefoselis hydrochloride disc diffusion susceptibility testing have not been officially published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation tables are provided as a general guideline based on established principles for other cephalosporins. Users must validate this method in their laboratory and establish their own interpretive criteria and quality control ranges.
Introduction
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This document provides a detailed protocol for performing a disc diffusion assay to determine the susceptibility of bacterial isolates to this compound.
Mechanism of Action
Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.
References
Application Notes and Protocols for Preparing Cefoselis Hydrochloride Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5] Cefoselis achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5] This disruption of the cell wall structure leads to bacterial cell lysis and death.[3][4] These application notes provide a detailed protocol for the preparation of Cefoselis hydrochloride stock solutions for use in various in vitro assays, such as minimum inhibitory concentration (MIC) determination and other susceptibility tests.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its sulfate salt, which often exhibits enhanced water solubility and stability.[1]
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C19H23ClN8O6S2 | [6] |
| Molecular Weight | 559.02 g/mol | [6] |
| Purity | ≥98% | [6] |
| Cefoselis Sulfate | ||
| Molecular Formula | C19H24N8O10S3 | [7] |
| Solubility in DMSO | ≥62.1 mg/mL (with gentle warming) | [7] |
| Solubility in Water | 14.29 mg/mL (requires sonication) | [2] |
| Storage and Stability | ||
| Solid Powder | Dry, dark at -20°C for up to 1 year | [6] |
| Stock Solution | 0 - 4°C for up to 1 month | [6] |
| pH for Optimal Stability | 4.0 - 6.5 | [8] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound. This concentration is a common starting point for serial dilutions in many in vitro assays.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mg/mL stock solution, 100 mg of this compound powder is required.
-
Weigh the powder: Using a calibrated analytical balance, carefully weigh 100 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolve the powder: Add a small amount of sterile water (e.g., 5 mL) to the conical tube. Vortex the tube vigorously until the powder is completely dissolved. It may be necessary to gently warm the solution or use an ultrasonic bath to aid dissolution.
-
Adjust the final volume: Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the stock solution into sterile, clearly labeled microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term use. For short-term use, the stock solution can be stored at 4°C for up to one month.[6]
Visualizations
Cefoselis Mechanism of Action
The following diagram illustrates the signaling pathway of Cefoselis's mechanism of action, leading to bacterial cell death.
Caption: Mechanism of action of Cefoselis.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the experimental workflow for preparing this compound stock solutions.
Caption: Workflow for Cefoselis stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]
- 5. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 6. allgenbio.com [allgenbio.com]
- 7. apexbt.com [apexbt.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Cefoselis Hydrochloride in Bacterial Culture and Screening
Introduction
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a β-lactam antibiotic, its primary application in research and clinical settings is for the treatment of severe bacterial infections and for the in vitro evaluation of bacterial susceptibility.[4] Its stability against many β-lactamases makes it an effective agent against certain resistant strains.[4] These application notes provide detailed protocols for the use of Cefoselis hydrochloride in bacterial culture for susceptibility testing and screening purposes, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The process involves several key steps:
-
Penetration: Cefoselis penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.[3]
-
PBP Binding: It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[4]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and strength of the bacterial cell wall.
-
Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]
Applications in Bacterial Culture and Screening
This compound is a critical tool for several microbiology applications:
-
Antimicrobial Susceptibility Testing (AST): To determine the concentration of Cefoselis required to inhibit or kill specific bacterial isolates. This is crucial for understanding resistance patterns.
-
Selective Agent: In complex microbial communities, Cefoselis can be used in culture media to inhibit the growth of susceptible bacteria, allowing for the isolation or enrichment of resistant strains.
-
Screening Tool: In drug discovery, it can be used as a reference compound when screening for new antibiotics with similar or different mechanisms of action.
In Vitro Activity of Cefoselis
The following tables summarize the in vitro activity of Cefoselis against a range of clinically important Gram-negative and Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5][6]
Table 1: In Vitro Activity of Cefoselis Against Gram-Negative Bacteria
| Organism | Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Source |
|---|---|---|---|---|---|---|
| Escherichia coli | Non-ESBL | 100 | ≤0.06 | 0.12 | 100 | [1] |
| Escherichia coli | ESBL-producing | 100 | >64 | >64 | 3.0 | [1] |
| Klebsiella pneumoniae | Non-ESBL | 53 | 0.12 | 0.5 | 94.3 | [1] |
| Klebsiella pneumoniae | ESBL-producing | 100 | 64 | >64 | 3.0 | [1] |
| Proteus mirabilis | Non-ESBL | 33 | ≤0.06 | 0.25 | 97.0 | [1] |
| Proteus mirabilis | ESBL-producing | 21 | 32 | >64 | 9.5 | [1] |
| Pseudomonas aeruginosa | - | 150 | 8 | 32 | 73.3 | [1] |
| Acinetobacter baumannii | - | 139 | 32 | >64 | 18.7 | [1] |
| Enterobacter cloacae | - | 30 | 0.5 | 64 | 70.0 | [1] |
| Serratia marcescens | - | 30 | 2 | 8 | 83.3 |[1] |
ESBL: Extended-Spectrum β-Lactamase
Table 2: In Vitro Activity of Cefoselis Against Gram-Positive Bacteria
| Organism | Phenotype | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) | Source |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | MSSA | 100 | 2 | 4 | 100 | [1] |
| Staphylococcus aureus | MRSA | 100 | 32 | >64 | 0 | [1] |
| Streptococcus pneumoniae | PSSP | 25 | ≤0.06 | ≤0.06 | 100 | [1] |
| β-hemolytic Streptococcus | - | 30 | ≤0.06 | ≤0.06 | 100 | [1] |
| Viridans group Streptococcus | - | 30 | 0.12 | 0.5 | 100 |[1] |
MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; PSSP: Penicillin-Susceptible Streptococcus pneumoniae
Experimental Protocols
The following are standard protocols for determining bacterial susceptibility to this compound. Methodologies should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][3]
Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of Cefoselis against a bacterial isolate.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate grown on an appropriate agar medium
-
Sterile saline or broth and 0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 mg/L). Filter-sterilize the solution.
-
Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Cefoselis stock solution to the first well of each row to be tested and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 mg/L to 0.06 mg/L).
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of Cefoselis at which there is no visible growth.
Protocol: Disk Diffusion (Kirby-Bauer) Susceptibility Test
This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).
Materials:
-
Cefoselis disks (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolate and 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 5.1.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Application: Aseptically apply a Cefoselis disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: a. Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints from CLSI or EUCAST guidelines.
Experimental Workflow
The general workflow for conducting antimicrobial susceptibility testing is outlined below.
References
- 1. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Cefoselis Sulfate used for? [synapse.patsnap.com]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
Application Notes and Protocols for Synergy Testing of Cefoselis Hydrochloride with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro synergy testing of Cefoselis hydrochloride with other classes of antibiotics. The protocols outlined below are intended to assist researchers in evaluating the potential for enhanced antimicrobial efficacy through combination therapy, a crucial strategy in combating the rise of antibiotic resistance.
Introduction to this compound
Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). While effective as a monotherapy against susceptible organisms, its combination with other antimicrobial agents can potentially broaden its spectrum, prevent the emergence of resistance, and produce a synergistic killing effect.
Synergy Testing: Principles and Interpretation
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. The most common method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)
The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Data on this compound Synergy
The following tables summarize the in vitro synergistic and additive effects of this compound when combined with other antibiotics against key bacterial pathogens.
Table 1: Synergy of Cefoselis with Amikacin against Pseudomonas aeruginosa
| Strain Type | Cefoselis Combination | Interaction | FICI Range | Reference |
| P. aeruginosa (n=30) | Amikacin | Synergy | Not specified, but observed in 26.7% of strains | |
| P. aeruginosa (n=30) | Amikacin | Additive | Not specified, but observed in 40.0% of strains | |
| P. aeruginosa (n=30) | Amikacin | Indifference | Not specified, but observed in 33.3% of strains |
Table 2: Additive Effect of Cefoselis with Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain Type | Cefoselis Combination | Interaction | FICI Range | Reference |
| MRSA (n=30) | Vancomycin | Additive | Not specified, but observed in 36.7% of strains | |
| MRSA (n=30) | Vancomycin | Indifference | Not specified, but observed in 63.3% of strains |
Table 3: Representative Synergy Data for a Cephalosporin (Ceftazidime) with a Fluoroquinolone (Levofloxacin) against Pseudomonas aeruginosa
Note: As specific FICI data for Cefoselis with a fluoroquinolone was not available, this data for a similar cephalosporin is provided as a reference.
| Strain Type | Cephalosporin Combination | Interaction | FICI Value | Reference |
| P. aeruginosa ATCC27853 | Ceftazidime + Levofloxacin | Additive | 1.0 |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol details the checkerboard microdilution method to determine the FICI of this compound in combination with another antibiotic.
Materials:
-
This compound powder
-
Partner antibiotic powder (e.g., amikacin, vancomycin, ciprofloxacin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of at least 10 times the highest concentration to be tested. The stability of Cefoselis in solution should be considered; it is stable in glucose solutions and for at least 24 hours at room temperature.
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the Cefoselis stock solution to the first well (A1) and perform serial two-fold dilutions down the column by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Similarly, in the first row, add 100 µL of the partner antibiotic stock solution to well A1 and perform serial two-fold dilutions across the row.
-
This creates a gradient of Cefoselis concentrations along the y-axis and the partner antibiotic along the x-axis.
-
-
Bacterial Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration that completely inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the formula provided in the "Synergy Testing: Principles and Interpretation" section.
Protocol 2: Time-Kill Assay
This protocol is used to assess the bactericidal activity of antibiotic combinations over time.
Materials:
-
This compound and partner antibiotic stock solutions
-
CAMHB
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile culture tubes
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound with other antibiotics often results from complementary mechanisms of action that lead to enhanced bacterial killing.
Caption: Mechanisms of action for Cefoselis and partner antibiotics leading to synergy.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the workflow for the checkerboard assay.
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
The following diagram illustrates the workflow for the time-kill assay.
Caption: Workflow for the time-kill synergy assay.
Application Notes and Protocols for Studying Beta-Lactamase Inhibition Using Cefoselis Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis hydrochloride is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its structural features are designed to confer stability against hydrolysis by many common beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria. These enzymes inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic beta-lactam ring.[3][4] Understanding the interaction between Cefoselis and various beta-lactamases is crucial for determining its clinical efficacy, guiding therapeutic strategies, and in the development of new antimicrobial agents.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and characterize beta-lactamase activity and inhibition in a research setting.
Data Presentation: In Vitro Susceptibility of Bacterial Isolates to Cefoselis
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefoselis against various clinically relevant bacterial isolates, including those expressing different beta-lactamase profiles. This data is essential for assessing the stability of Cefoselis to enzymatic inactivation and its potential therapeutic utility.
Table 1: Comparative In Vitro Activity of Cefoselis against ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae
| Organism | Beta-Lactamase Status | Cefoselis MIC Range (µg/mL) | Cefoselis MIC₅₀ (µg/mL) | Cefoselis MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli | ESBL-Negative | 0.008 - 0.125 | 0.03 | 0.06 | 100 |
| ESBL-Positive | ≤0.06 - >256 | 32 | >256 | <10 | |
| Klebsiella pneumoniae | ESBL-Negative | 0.008 - 0.125 | 0.06 | 0.125 | 94.3 |
| ESBL-Positive | ≤0.125 - >256 | 64 | >256 | <10 | |
| Proteus mirabilis | ESBL-Negative | 0.008 - 0.125 | 0.03 | 0.06 | 97.0 |
| ESBL-Positive | 1 - >256 | 128 | >256 | <10 |
Data compiled from studies on clinical isolates.[1][2]
Table 2: In Vitro Activity of Cefoselis against Pseudomonas aeruginosa and other Enterobacterales
| Organism | Cefoselis MIC Range (µg/mL) | Cefoselis MIC₅₀ (µg/mL) | Cefoselis MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Pseudomonas aeruginosa | 0.25 - >256 | 4 | 32 | 73.3 |
| Enterobacter cloacae | 0.008 - 0.25 | 0.06 | 0.25 | - |
Data compiled from studies on clinical isolates.[1][5]
Mechanism of Beta-Lactamase Action and Inhibition
Beta-lactamases hydrolyze the beta-lactam ring of antibiotics like Cefoselis, rendering them inactive. The general mechanism involves the acylation of a serine residue in the active site of the enzyme, followed by deacylation, which regenerates the active enzyme. Cefoselis, like other fourth-generation cephalosporins, is designed to be a poor substrate for many common beta-lactamases, particularly AmpC cephalosporinases and some extended-spectrum beta-lactamases (ESBLs). This stability is a key attribute contributing to its broad spectrum of activity.
Experimental Protocols
Here we provide detailed protocols for assessing the interaction of Cefoselis with beta-lactamase-producing bacteria and purified beta-lactamase enzymes.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Cefoselis by Broth Microdilution
This protocol determines the minimum concentration of Cefoselis required to inhibit the visible growth of a bacterial isolate and is a fundamental method for assessing its antibacterial potency and stability to bacterial beta-lactamases.
Materials:
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates (test strains and quality control strains, e.g., E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a working stock solution of 2560 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefoselis working stock solution in CAMHB to obtain final concentrations typically ranging from 256 µg/mL to 0.03 µg/mL. Leave a well with no antibiotic as a positive growth control.
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefoselis dilutions and the growth control.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualization of the MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefoselis.
Protocol 2: Beta-Lactamase Hydrolysis Assay using a Chromogenic Substrate (Nitrocefin)
This spectrophotometric assay is used to determine the rate of hydrolysis of a beta-lactam substrate by a purified beta-lactamase enzyme or a crude cell lysate. Cefoselis can be used as a competitive inhibitor in this assay to determine its inhibitory properties.
Materials:
-
Purified beta-lactamase (e.g., TEM-1, SHV-1, AmpC) or crude bacterial lysate
-
This compound
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Spectrophotometer capable of kinetic measurements (e.g., at 486 nm for Nitrocefin hydrolysis)
-
96-well UV-transparent microtiter plates
Procedure:
-
Preparation of Reagents:
-
Dissolve Nitrocefin in DMSO to a stock concentration of 10 mM. Dilute in phosphate buffer to a working concentration (e.g., 100 µM).
-
Prepare a stock solution of the beta-lactamase enzyme in phosphate buffer. The final concentration will need to be optimized for the specific enzyme activity.
-
Prepare a stock solution of this compound in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the Cefoselis solution at various concentrations to the appropriate wells. Include a control well with no Cefoselis.
-
Add the beta-lactamase enzyme solution to all wells except for a substrate blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the Nitrocefin working solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-30 minutes). The hydrolysis of Nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each reaction.
-
Plot the initial velocity against the concentration of Cefoselis.
-
Determine the IC₅₀ value of Cefoselis, which is the concentration required to inhibit 50% of the beta-lactamase activity.
-
For more detailed kinetic analysis, vary the substrate (Nitrocefin) concentration in the presence of different fixed concentrations of Cefoselis to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or other kinetic plots.
-
Visualization of the Beta-Lactamase Inhibition Assay Workflow:
Caption: Workflow for a beta-lactamase inhibition assay using Cefoselis.
Signaling Pathways and Logical Relationships
The interaction between Cefoselis, beta-lactamase, and the bacterial cell can be visualized as a competitive relationship at the enzymatic level, which ultimately impacts bacterial survival.
References
- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Hydrochloride: Application Notes for In Vitro Synergy Studies Against Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis, a fourth-generation cephalosporin, demonstrates a broad spectrum of antibacterial activity. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. While effective against many Gram-positive and Gram-negative bacteria, studies have consistently shown that methicillin-resistant Staphylococcus aureus (MRSA) strains are typically resistant to Cefoselis when used as a monotherapy.[1][2][3]
However, emerging research highlights the potential of Cefoselis in combination therapies. Synergistic effects have been observed when Cefoselis is paired with other antibiotics, such as vancomycin, against MRSA.[4] This indicates a promising avenue for in vitro research to explore novel treatment strategies against these challenging resistant pathogens.
These application notes provide detailed protocols for investigating the synergistic activity of Cefoselis hydrochloride in combination with other antibiotics against resistant Staphylococcus aureus in an in vitro setting.
Data Presentation: Synergistic Activity of Cefoselis
The following table summarizes the in vitro synergistic effect of Cefoselis in combination with vancomycin against MRSA strains as determined by the checkerboard assay.[4]
| Combination Therapy | Number of MRSA Strains Tested | Percentage Showing Additive Effect | Percentage Showing Indifference | Antagonism Observed |
| Cefoselis + Vancomycin | 30 | 36.7% | 63.3% | None |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A crucial first step in synergy testing is to determine the MIC of each antibiotic individually against the target MRSA strains. The broth microdilution method is a standard and reliable technique for this purpose.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the MRSA strain on an appropriate agar plate, select 3-5 colonies and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and the second antibiotic (e.g., vancomycin) in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in separate 96-well microtiter plates to cover a range of concentrations above and below the expected MIC.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the antibiotic-containing plates.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Checkerboard Synergy Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.
-
Dilute Antibiotic A (e.g., Cefoselis) horizontally across the plate, and dilute Antibiotic B (e.g., vancomycin) vertically down the plate. This creates wells with various combinations of the two drugs.
-
-
Inoculation:
-
Inoculate each well with the MRSA suspension prepared as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Protocol: Time-Kill Assay
-
Preparation:
-
Prepare tubes of CAMHB containing the antibiotics at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination.
-
Prepare a bacterial inoculum as described in the MIC protocol, diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Inoculation and Sampling:
-
Add the bacterial inoculum to each antibiotic-containing tube and a growth control tube (no antibiotic).
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Visualizations
Signaling Pathway: Cefoselis Mechanism of Action
Caption: Mechanism of action of Cefoselis against S. aureus.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow: Checkerboard Synergy Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill assay.
References
- 1. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cefoselis Hydrochloride Stability in Culture Media
This technical support center provides guidance on the stability of Cefoselis hydrochloride in various culture media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Direct stability data for this compound in specific cell culture media is limited in published literature. The quantitative data presented here is based on studies of Cefoselis sulfate in intravenous solutions. While this provides valuable insight into the molecule's stability, researchers are strongly encouraged to perform stability studies in their specific culture medium using the provided protocol.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in my culture medium at 37°C?
While specific data in culture media is unavailable, studies on Cefoselis sulfate in aqueous solutions indicate that temperature is a critical factor in its stability. As a general guideline for cephalosporins, prolonged incubation at 37°C can lead to degradation. For sensitive experiments, it is advisable to prepare fresh Cefoselis-containing media or determine its stability under your specific experimental conditions.
Q2: How does the pH of the culture medium affect this compound stability?
The stability of Cefoselis is pH-dependent. Studies on Cefoselis sulfate show it is most stable in a pH range of 4 to 6.5. Most standard culture media are buffered to a physiological pH of around 7.2-7.4. At this pH, some degradation of Cefoselis may occur over time. It is important to monitor the pH of your culture, as cellular metabolism can cause it to shift, potentially accelerating degradation.
Q3: Can components of my culture medium affect the stability of this compound?
Yes, certain components in culture media could potentially interact with and degrade Cefoselis. For instance, some studies have shown that solutions containing mannitol can reduce the stability of Cefoselis sulfate. While common culture media components have not been specifically tested, it is a possibility to consider, especially in complex or custom media formulations.
Q4: How long can I store stock solutions of this compound?
For optimal results, it is recommended to prepare fresh stock solutions of this compound. If storage is necessary, sterile-filtered stock solutions should be stored at low temperatures. Based on data for Cefoselis sulfate, storage at 5°C for up to 24 hours or at -20°C for up to 30 days in a suitable solvent may be possible. However, it is crucial to validate the stability of your own stock solutions under your specific storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of Cefoselis antibacterial activity in my experiment. | Degradation due to prolonged incubation at 37°C: The β-lactam ring, essential for antibacterial activity, is susceptible to hydrolysis at physiological temperatures. | - Prepare fresh Cefoselis-containing medium for each experiment.- Minimize the time the medium containing Cefoselis is kept at 37°C before use.- Perform a time-course experiment to determine the rate of degradation under your specific conditions. |
| pH of the culture medium has shifted: Cellular metabolism can lead to acidification or alkalinization of the medium, moving the pH out of the optimal range for Cefoselis stability. | - Monitor the pH of your culture medium regularly.- Use a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are observed. | |
| Inactivation by other components in the medium: Specific supplements or high concentrations of certain amino acids or ions could potentially accelerate degradation. | - If using a custom medium, assess the stability of Cefoselis in the basal medium versus the fully supplemented medium.- Review the literature for known interactions between cephalosporins and your specific media components. | |
| Inconsistent experimental results when using Cefoselis. | Variability in stock solution potency: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light at ≤ -20°C.- Qualify a new batch of stock solution to ensure its potency before use in critical experiments. |
| Precipitation of Cefoselis in the medium. | - Ensure this compound is fully dissolved in the initial solvent before adding it to the culture medium.- Do not exceed the solubility limit of Cefoselis in your medium. |
Quantitative Data on Cefoselis Sulfate Stability
The following tables summarize the stability of Cefoselis sulfate in different intravenous solutions at various temperatures. This data can serve as a proxy for understanding the potential stability of Cefoselis in aqueous environments like culture media.
Table 1: Stability of Cefoselis Sulfate (20 mg/mL) at Room Temperature (20°C)
| Intravenous Solution | Concentration | % Initial Concentration Remaining After 24h |
| 5% Glucose | 5% | > 99.5% |
| 10% Glucose | 10% | > 99.5% |
| Mannitol | 20% | 91.6% (after 2h) |
Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.
Table 2: Stability of Cefoselis Sulfate (20 mg/mL) at 5°C
| Intravenous Solution | Concentration | % Initial Concentration Remaining After 24h |
| 5% Glucose | 5% | > 98% |
| 10% Glucose | 10% | > 98% |
| 0.9% Sodium Chloride | 0.9% | > 98% |
Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.
Table 3: Stability of Cefoselis Sulfate (20 mg/mL) at -20°C
| Intravenous Solution | Concentration | % Initial Concentration Remaining After 30 days |
| 5% Glucose | 5% | > 95% |
| 10% Glucose | 10% | > 95% |
| 0.9% Sodium Chloride | 0.9% | > 95% |
Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.
Experimental Protocols
Protocol for Determining the Stability of this compound in Culture Medium using HPLC
This protocol outlines a method to quantify the concentration of this compound in a specific culture medium over time.
1. Materials and Reagents:
-
This compound standard
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM)
-
High-performance liquid chromatography (HPLC) system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: e.g., a mixture of ammonium acetate buffer and acetonitrile. The exact composition should be optimized for your system.
-
Sterile syringe filters (0.22 µm)
-
Sterile tubes
-
Incubator at 37°C with appropriate CO2 levels
2. Preparation of Cefoselis-Containing Medium:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS) at a high concentration.
-
Spike your culture medium with the Cefoselis stock solution to achieve the desired final concentration.
-
Prepare a sufficient volume for all time points to be tested.
3. Stability Study:
-
Immediately after preparation (T=0), take an aliquot of the Cefoselis-containing medium.
-
Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This is your baseline sample.
-
Place the remaining Cefoselis-containing medium in a 37°C incubator.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the incubator.
-
Immediately filter each aliquot into a new HPLC vial.
-
Store all samples at ≤ -20°C until HPLC analysis.
4. HPLC Analysis:
-
Prepare a calibration curve using a series of known concentrations of the this compound standard in your culture medium.
-
Set up the HPLC system with the C18 column and the optimized mobile phase. Set the UV detector to the appropriate wavelength for Cefoselis (typically around 260 nm, but should be confirmed).
-
Inject the standards and the samples from the stability study.
-
Quantify the concentration of Cefoselis in each sample by comparing the peak area to the calibration curve.
5. Data Analysis:
-
Calculate the percentage of the initial Cefoselis concentration remaining at each time point.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the degradation of Cefoselis.
Preventing Cefoselis hydrochloride precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cefoselis hydrochloride in stock solutions.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound precipitated out of my stock solution.
This guide provides a step-by-step process to identify the cause and resolve the issue of this compound precipitation.
.dot
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in DMSO and water. For high-concentration stock solutions, DMSO is generally preferred. For aqueous solutions, sterile water, physiological saline, or sterile PBS can be used, though solubility may be lower compared to DMSO.
2. What is the maximum solubility of Cefoselis?
The solubility can vary between the hydrochloride and sulfate salts. The sulfate salt of Cefoselis has a reported solubility of ≥62.1 mg/mL in DMSO with gentle warming and 14.29 mg/mL in water, which may require sonication to fully dissolve.[1][2][3] While specific quantitative data for the hydrochloride salt is limited, it is also known to be soluble in DMSO.[4] It is recommended to start with a lower concentration and gradually increase it to determine the solubility limit in your specific solvent and conditions.
3. My this compound is not dissolving completely. What should I do?
If you encounter dissolution issues, you can try the following auxiliary methods:
-
Heating: Gently warm the solution to 45°C.[5]
-
Sonication: Use an ultrasonic bath to accelerate dissolution.[2][5]
4. What is the optimal pH for aqueous solutions of Cefoselis?
Studies on the closely related Cefoselis sulfate and other cephalosporins indicate that they are most stable in a slightly acidic to neutral pH range of 4.0 to 6.5.[6][7] In alkaline conditions (pH > 7), the stability of cephalosporins decreases, which can lead to degradation and potential precipitation.
5. How should I store my this compound stock solutions?
For long-term stability, it is recommended to store stock solutions at -80°C.[5] For short-term storage, 4°C may be acceptable, but stability should be verified. The powder form should be stored at -20°C.[4][5]
6. Can I use buffers to prepare my this compound solution?
While buffers can be used, it's important to ensure they are within the optimal pH range of 4.0-6.5 for Cefoselis stability. Be aware that some buffer components can affect solubility and stability.
Data Presentation
Table 1: Solubility of Cefoselis Salts
| Compound | Solvent | Solubility | Notes |
| Cefoselis Sulfate | DMSO | ≥62.1 mg/mL | Gentle warming may be required.[1][3] |
| Cefoselis Sulfate | Water | 14.29 mg/mL | Sonication may be needed.[2] |
| This compound | DMSO | Soluble | Specific concentration not detailed.[4] |
Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Different IV Solutions at Room Temperature (20°C)
| Intravenous Solution | Stability after 2 hours | Stability after 24 hours |
| 5% Glucose | >99.5% | >99.5% |
| 10% Glucose | >99.5% | >99.5% |
| 20% Mannitol | 91.6% (Precipitate observed) | Not reported |
This data is for Cefoselis sulfate and is provided as a reference for understanding how solution composition can affect stability.[6][8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.
-
Dissolution: Add the calculated volume of DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. If dissolution is slow, proceed to the next step.
-
Auxiliary Dissolution (if needed):
-
Place the tube in a water bath heated to 45°C for 5-10 minutes.
-
Alternatively, sonicate the solution for 10-15 minutes.
-
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of an Aqueous this compound Working Solution
-
Preparation: Use sterile water, 0.9% saline, or PBS as the solvent.
-
Weighing: Weigh the required amount of this compound.
-
Dissolution: Add the solvent and vortex to dissolve. Note that the maximum solubility in aqueous solutions is lower than in DMSO.
-
pH Adjustment (if necessary): If precipitation occurs, check the pH of the solution. Adjust to a pH between 4.0 and 6.5 using dilute HCl or NaOH.
-
Usage: Prepare aqueous solutions fresh for each experiment, as their stability is lower than DMSO stock solutions.
Mandatory Visualizations
.dot
Caption: Key factors affecting this compound solubility.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Cefoselis (hydrochloride) | 911212-25-4 [amp.chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Cefoselis hydrochloride interference with laboratory assays
Welcome to the Technical Support Center for Cefoselis Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and various laboratory assays.
Disclaimer: There is limited specific data available in the scientific literature regarding laboratory assay interference caused directly by this compound. The information provided here is largely based on the known interference patterns of the cephalosporin class of antibiotics. It is crucial to validate any unexpected laboratory results in the context of Cefoselis administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Cefoselis is a fourth-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption leads to the weakening of the bacterial cell wall and subsequent cell lysis.
Q2: Are there any known interferences of this compound with clinical chemistry assays?
A2: While specific data for Cefoselis is scarce, cephalosporins as a class are known to interfere with certain clinical chemistry assays. The most well-documented interference is with the Jaffé method for creatinine measurement, which can lead to falsely elevated creatinine levels. It is recommended to use enzymatic methods for creatinine determination in patients receiving Cefoselis.
Q3: Can this compound affect urine glucose tests?
A3: Cephalosporins have been reported to cause false-positive results in urine glucose tests that utilize copper reduction methods (e.g., Clinitest). This interference is not observed with glucose oxidase-based tests (e.g., Tes-Tape). Therefore, it is advisable to use glucose oxidase methods for urine glucose monitoring in patients treated with Cefoselis.
Q4: Does this compound interfere with immunoassays?
A4: There is no direct evidence of this compound interfering with immunoassays. However, drug-related interference in immunoassays can occur through various mechanisms. If you observe unexpected immunoassay results, it is prudent to consider the possibility of interference and investigate further.
Q5: Are there any known effects of this compound on liver or kidney function tests?
A5: Cephalosporins have been associated with rare instances of drug-induced liver injury (DILI), which could manifest as elevated liver enzymes (AST, ALT) and bilirubin. As mentioned, interference with certain creatinine assays can complicate the assessment of renal function.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Creatinine Levels
Background: Cephalosporins can interfere with the Jaffé reaction, a common method for measuring creatinine, leading to falsely elevated results.
Troubleshooting Steps:
-
Verify Assay Methodology: Confirm if the laboratory is using the Jaffé method for creatinine determination.
-
Switch to Enzymatic Assay: Request a repeat measurement of creatinine using an enzymatic method, which is not known to be affected by cephalosporins.
-
Clinical Correlation: Assess the patient's clinical status and other renal function markers (e.g., BUN, urine output) to determine if the elevated creatinine is consistent with renal impairment.
Issue 2: Inconsistent Urine Glucose Readings
Background: Cephalosporins can produce false-positive results with copper reduction-based urine glucose tests.
Troubleshooting Steps:
-
Identify Testing Method: Determine the type of urine glucose test being used.
-
Use Glucose Oxidase Method: If a copper reduction method (e.g., Clinitest) is in use, switch to a glucose oxidase-based strip test (e.g., Tes-Tape) for more accurate results.
-
Confirm with Blood Glucose: Correlate urine glucose findings with blood glucose measurements for a comprehensive assessment of glycemic control.
Issue 3: Suspected Immunoassay Interference
Background: While not specifically documented for Cefoselis, drug interference in immunoassays is a possibility. Unexpected or discordant results should be investigated.
Troubleshooting Steps:
-
Serial Dilution: Perform a serial dilution of the sample. The presence of an interfering substance may be indicated if the analyte concentration does not decrease linearly with dilution.
-
Use an Alternative Assay: Re-test the sample using a different assay method or a platform from a different manufacturer. Different assays utilize different antibodies and reagents, which may not be susceptible to the same interference.
-
Interference Blocking Agents: Use commercially available blocking agents to pre-treat the sample, which can help neutralize potential interfering substances like heterophile antibodies.
-
Communication with Laboratory: Discuss the clinical context and the possibility of drug interference with the clinical laboratory to aid in the interpretation of results.
Data Presentation
Table 1: Potential Interference of Cephalosporins with Laboratory Assays
| Assay Category | Specific Test | Potential Interference | Recommended Action |
| Clinical Chemistry | Serum Creatinine (Jaffé method) | False Positive | Use an enzymatic creatinine assay. |
| Urine Glucose (Copper reduction) | False Positive | Use a glucose oxidase-based assay. | |
| Hepatology | Liver Function Tests (AST, ALT) | In vivo elevation due to potential hepatotoxicity | Monitor liver function during therapy. |
Experimental Protocols
Protocol 1: Investigation of Potential Drug Interference in an Immunoassay
-
Sample Collection: Collect the patient sample according to standard procedures.
-
Baseline Measurement: Analyze the undiluted sample using the immunoassay .
-
Serial Dilution:
-
Prepare serial dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.
-
Analyze each dilution in the immunoassay.
-
Calculate the analyte concentration for each dilution, correcting for the dilution factor.
-
Interpretation: In the absence of interference, the corrected concentrations should be consistent across the dilutions. A non-linear response suggests interference.
-
-
Alternative Assay Testing:
-
If available, test the original sample on a different immunoassay platform for the same analyte.
-
Interpretation: Concordant results between different platforms make interference less likely. Discrepant results suggest an interference specific to one of the assays.
-
-
Use of Blocking Agents:
-
Pre-treat the patient sample with a heterophile antibody blocking reagent according to the manufacturer's instructions.
-
Re-analyze the treated sample.
-
Interpretation: A significant change in the result after treatment with a blocking agent is indicative of heterophile antibody interference.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for suspected assay interference.
Impact of pH on Cefoselis hydrochloride stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefoselis hydrochloride. The following information addresses common issues related to the impact of pH on the stability and activity of this fourth-generation cephalosporin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: Cefoselis sulfate, the salt form of Cefoselis, exhibits its greatest stability in the pH range of 4.0 to 6.5.[1] It is crucial to maintain the pH within this window during the preparation and storage of stock solutions and experimental buffers to minimize degradation.
Q2: How does pH affect the degradation kinetics of this compound?
A2: The degradation of Cefoselis sulfate in aqueous solutions follows pseudo-first-order kinetics.[1] The rate of degradation is significantly influenced by pH, with instability increasing in highly acidic (below pH 4.0) and, most notably, in alkaline conditions (above pH 7.0). The degradation is most rapid at a pH above 11.24.[1]
Q3: What is the general impact of pH on the antibacterial activity of cephalosporins?
Q4: What are the likely degradation pathways for this compound at different pH values?
A4: The primary degradation pathway for cephalosporins in aqueous solutions involves the cleavage of the β-lactam ring. Under acidic conditions, this can be catalyzed by hydrogen ions. In alkaline solutions, hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its opening. The specific degradation products of this compound resulting from these pathways require detailed structural elucidation.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound activity in my experiments.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Troubleshooting Step: Measure the pH of your stock solutions and experimental buffers. Ensure the pH is within the optimal stability range of 4.0 to 6.5.[1] If necessary, adjust the pH using appropriate buffers (e.g., acetate or phosphate buffers, though be aware that some buffer species can catalyze degradation).
-
-
Possible Cause 2: High storage temperature.
-
Troubleshooting Step: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage or frozen (≤ -20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Presence of catalytic agents.
-
Troubleshooting Step: Be aware that certain buffer species, such as phosphate and acetate, can cause general acid-base catalysis of Cefoselis degradation.[2] If feasible, consider using buffers known to have minimal catalytic effects.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Compare the chromatogram of your sample to a freshly prepared standard solution. The appearance of new peaks with different retention times is indicative of degradation. Review the pH, temperature, and storage conditions of your sample.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that the solvents and reagents used for the mobile phase are of high purity. Filter the mobile phase and samples before injection.
-
Data Presentation
Table 1: pH-Dependent Stability of Cefoselis Sulfate
| pH Range | Stability Profile | Degradation Kinetics |
| < 4.0 | Unstable | Pseudo-first-order |
| 4.0 - 6.5 | Most Stable | Pseudo-first-order |
| 7.0 - 11.0 | Progressively less stable | Pseudo-first-order |
| > 11.24 | Least Stable | Pseudo-first-order |
Note: This table provides a qualitative summary based on available literature.[1] Specific degradation rate constants (k) and half-lives (t½) are not available in the provided search results.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on methods described for the analysis of Cefoselis sulfate and other fourth-generation cephalosporins.
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a solution of 12 mmol/L ammonium acetate.
-
Mix 95 volumes of the ammonium acetate solution with 5 volumes of acetonitrile.
-
Adjust the pH of the mobile phase to 7.15.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubate the solutions at a constant temperature (e.g., 37 °C).
-
At specified time intervals, withdraw aliquots, dilute them with the mobile phase to an appropriate concentration, and inject them into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak over time.
-
Calculate the observed degradation rate constant (k_obs) at each pH by plotting the natural logarithm of the remaining concentration against time. The degradation follows pseudo-first-order kinetics.
-
Visualizations
Caption: Workflow for pH Stability Assessment of this compound.
Caption: Cefoselis Mechanism and Potential pH Impact.
References
Validation & Comparative
A Comparative Analysis of In Vitro Activity: Cefoselis Hydrochloride vs. Cefepime
In the landscape of fourth-generation cephalosporins, both cefoselis hydrochloride and cefepime are prominent for their broad-spectrum activity against a range of clinically significant Gram-positive and Gram-negative bacteria.[1][2][3][4] This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Activity
The in vitro potency of cefoselis and cefepime has been evaluated against a multitude of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Gram-Negative Bacteria
Cefepime generally demonstrates slightly greater or equivalent in vitro activity against many Enterobacteriaceae and non-fermentative Gram-negative organisms compared to cefoselis.[1] However, both antibiotics show comparable efficacy against Pseudomonas aeruginosa.[1][5] Against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, both cefoselis and cefepime exhibit poor activity.[1][6] Conversely, against non-ESBL-producing strains of these organisms, both antibiotics demonstrate good activity.[1][6]
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| E. coli (non-ESBL) | Cefoselis | ≤0.25 | 0.5 | 100 |
| Cefepime | ≤0.25 | 0.5 | 100 | |
| K. pneumoniae (non-ESBL) | Cefoselis | ≤0.25 | 1 | 94.3 |
| Cefepime | ≤0.25 | 0.5 | 98.6 | |
| P. mirabilis (non-ESBL) | Cefoselis | ≤0.25 | 0.5 | 97.0 |
| Cefepime | ≤0.25 | 0.5 | 100 | |
| P. aeruginosa | Cefoselis | 2 | 16 | 73.3 |
| Cefepime | 2 | 16 | 73.3 | |
| A. baumannii | Cefoselis | 8 | >64 | 18.7 |
| Cefepime | 8 | >64 | 20.0 | |
| Enterobacter cloacae | Cefoselis | 1 | 32 | 60.0 |
| Cefepime | 0.5 | 32 | 70.0 |
Data sourced from a study on clinical isolates in China.[1][6]
Gram-Positive Bacteria
Cefoselis has shown slightly higher in vitro activity than cefepime against certain Gram-positive cocci, including methicillin-sensitive Staphylococcus aureus (MSSA) and some streptococcal species.[1] Notably, against penicillin-resistant Streptococcus pneumoniae (PRSP), cefoselis demonstrated a higher susceptibility rate than cefepime.[1][7] It is crucial to note that neither cefoselis nor cefepime is effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7]
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| S. aureus (MSSA) | Cefoselis | 1 | 2 | 100 |
| Cefepime | 2 | 4 | 100 | |
| S. pneumoniae (PSSP) | Cefoselis | ≤0.25 | 0.5 | 100 |
| Cefepime | ≤0.25 | 1 | 97.5 | |
| S. pneumoniae (PRSP) | Cefoselis | 1 | 2 | 60.0 |
| Cefepime | 2 | 4 | 40.0 | |
| Beta-hemolytic Streptococcus | Cefoselis | ≤0.25 | ≤0.25 | 100 |
| C_e_fepime | ≤0.25 | ≤0.25 | 100 | |
| Viridans group Streptococcus | Cefoselis | 0.5 | 2 | 90.5 |
| Cefepime | 1 | 4 | 90.5 |
PSSP: Penicillin-susceptible Streptococcus pneumoniae PRSP: Penicillin-resistant Streptococcus pneumoniae Data sourced from a study on clinical isolates in China.[1][7]
Experimental Protocols
The in vitro activity data presented was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Isolate Preparation: Clinically isolated bacterial strains were cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum was then prepared by suspending colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antimicrobial Agent Preparation: Stock solutions of this compound and cefepime were prepared according to the manufacturer's instructions. A series of twofold serial dilutions of each antibiotic were made in cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range for testing.
-
Microtiter Plate Inoculation: 96-well microtiter plates were filled with the prepared antimicrobial dilutions. Each well was then inoculated with the standardized bacterial suspension. Positive control wells (containing broth and bacteria without antibiotics) and negative control wells (containing broth only) were included.
-
Incubation: The inoculated microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth (i.e., no turbidity) in the well.
-
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, were tested concurrently to ensure the accuracy and reproducibility of the results.[6]
Visualizing the Comparison Workflow
The following diagram illustrates the key steps in the comparative in vitro analysis of cefoselis and cefepime.
References
- 1. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 2. Comparative activity of cefepime with several antimicrobials against aerobic Gram-negative and Gram-positive organisms isolated from patients across Canada in 1993 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of novel anti-MRSA cephalosporins and comparator antimicrobial agents against staphylococci involved in prosthetic joint infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
